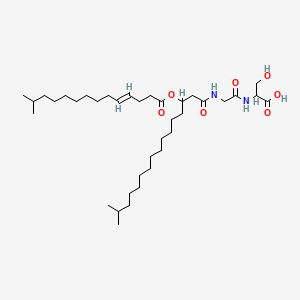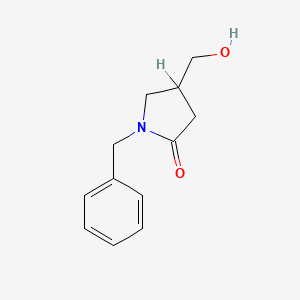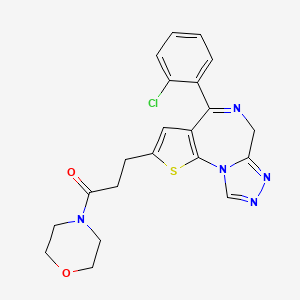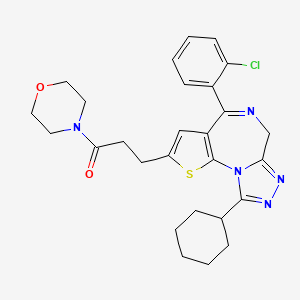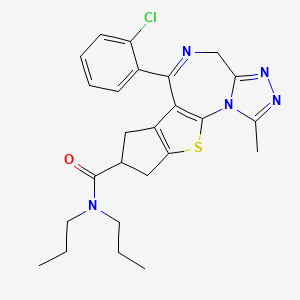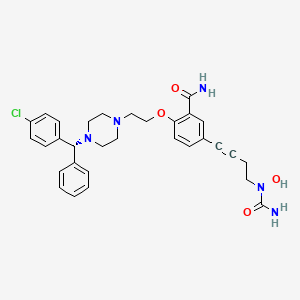
UCB-35440
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCB 35440 is a small molecule drug known for its dual function as a histamine H1 receptor antagonist and a 5-lipoxygenase inhibitor. It has shown potential in treating immune system diseases and respiratory diseases, particularly asthma and skin inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of UCB 35440 involves several key steps:
Alkylation of 4-iodophenol: This step involves the reaction of 4-iodophenol with 1,4-dibromobutane to form an ether intermediate.
Palladium-catalyzed coupling: The ether intermediate undergoes a palladium-catalyzed coupling with 3-butyn-1-ol, leading to the formation of an adduct.
Reaction with difluorobenzhydryl piperazine: The adduct is then reacted with difluorobenzhydryl piperazine to yield the final product.
Industrial Production Methods: The industrial production of UCB 35440 typically involves high-pressure homogenization to prepare nanoparticles. This method enhances the solubility and dissolution characteristics of the compound, which is crucial given its poor water solubility .
Types of Reactions:
Oxidation and Reduction: UCB 35440 can undergo oxidation and reduction reactions, which are essential for its metabolic processing.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium and platinum catalysts are often employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
UCB 35440 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien verwendet, die Histaminrezeptor-Antagonisten und Lipoxygenase-Inhibitoren betreffen.
Biologie: Die Verbindung wird in der Forschung über entzündungshemmende Signalwege und Immunantworten eingesetzt.
Medizin: UCB 35440 wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Asthma, Hautentzündungen und anderen Atemwegserkrankungen untersucht.
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll für die Entwicklung neuer Pharmazeutika und Therapeutika
5. Wirkmechanismus
UCB 35440 entfaltet seine Wirkung durch zwei Mechanismen:
Histamin-H1-Rezeptor-Antagonismus: Durch Blockierung des Histamin-H1-Rezeptors verhindert UCB 35440 die durch Histamin induzierte Bronchokonstriktion und reduziert Hautentzündungen.
5-Lipoxygenase-Inhibition: Die Verbindung hemmt das Enzym 5-Lipoxygenase, das an der Bildung von Leukotrienen beteiligt ist. .
Ähnliche Verbindungen:
Cetirizin: Ein weiterer Histamin-H1-Rezeptor-Antagonist, der üblicherweise als Antihistaminikum verwendet wird.
Zileuton: Ein 5-Lipoxygenase-Inhibitor, der zur Behandlung von Asthma eingesetzt wird.
Eindeutigkeit von UCB 35440: UCB 35440 zeichnet sich durch seine doppelte Funktion aus, die die Eigenschaften von Histamin-H1-Rezeptor-Antagonisten und 5-Lipoxygenase-Inhibitoren kombiniert. Diese doppelte Wirkung macht es besonders wirksam bei der Behandlung von Erkrankungen, die sowohl den Histamin- als auch den Leukotrien-Signalweg betreffen .
Wirkmechanismus
UCB 35440 exerts its effects through dual mechanisms:
Vergleich Mit ähnlichen Verbindungen
Cetirizine: Another histamine H1 receptor antagonist, commonly used as an antihistamine.
Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma.
Uniqueness of UCB 35440: UCB 35440 stands out due to its dual function, combining the properties of both histamine H1 receptor antagonists and 5-lipoxygenase inhibitors. This dual action makes it particularly effective in treating conditions involving both histamine and leukotriene pathways .
Eigenschaften
CAS-Nummer |
299460-62-1 |
|---|---|
Molekularformel |
C31H34ClN5O4 |
Molekulargewicht |
576.1 g/mol |
IUPAC-Name |
5-[4-[carbamoyl(hydroxy)amino]but-1-ynyl]-2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]benzamide |
InChI |
InChI=1S/C31H34ClN5O4/c32-26-12-10-25(11-13-26)29(24-7-2-1-3-8-24)36-18-16-35(17-19-36)20-21-41-28-14-9-23(22-27(28)30(33)38)6-4-5-15-37(40)31(34)39/h1-3,7-14,22,29,40H,5,15-21H2,(H2,33,38)(H2,34,39)/t29-/m1/s1 |
InChI-Schlüssel |
KHVLZYHEWIBDOU-GDLZYMKVSA-N |
Isomerische SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-(4-((aminocarbonyl)(hydroxy)amino)but-1-ynyl)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)benzamide ucb 35440-3 ucb-35440-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


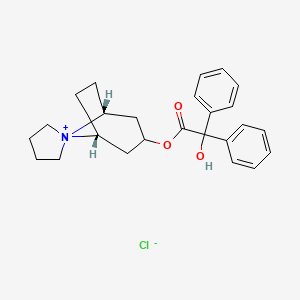

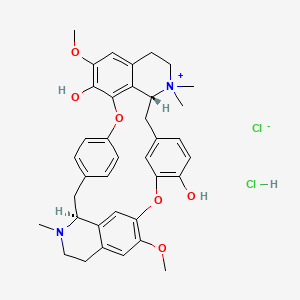
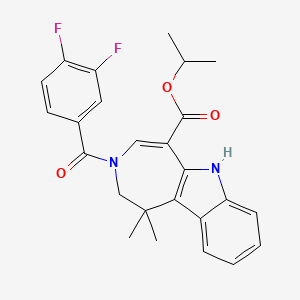

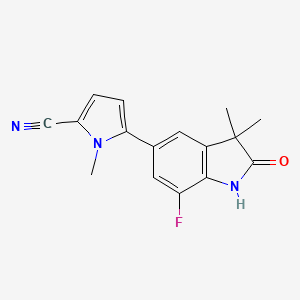
![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)
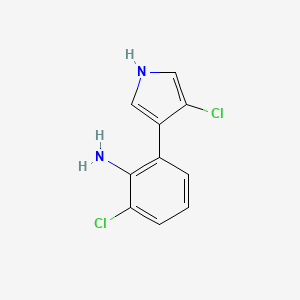
![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)
